Martinostat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Martinostat is a histone deacetylase inhibitor that is potent against recombinant class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) with low nanomolar affinities . It is used primarily in the field of neuroepigenetics for imaging and quantifying histone deacetylase activity in the brain and peripheral organs using positron emission tomography .
Preparation Methods
Martinostat is synthesized through a series of chemical reactions. The synthetic route involves reductive amination followed by conversion into a hydroxamic acid in the presence of hydroxylamine and sodium hydroxide . The detailed reaction conditions and industrial production methods are not extensively documented in the available literature.
Chemical Reactions Analysis
Martinostat undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the amine and hydroxamic acid functional groups.
Common Reagents and Conditions: Hydroxylamine and sodium hydroxide are commonly used in the synthesis of this compound.
Major Products: The primary product of these reactions is this compound itself, with potential minor by-products depending on the reaction conditions.
Scientific Research Applications
Martinostat has several scientific research applications:
Neuroepigenetics: It is used to study the role of histone deacetylases in the brain and their involvement in neuropsychiatric and neurodegenerative diseases.
Positron Emission Tomography: When tagged with the radioisotope carbon-11, this compound can be used to quantify histone deacetylase activity in vivo.
Mechanism of Action
Martinostat exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for the deacetylation of lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4) . This inhibition leads to increased acetylation of histones, resulting in changes in gene expression and epigenetic regulation . This compound exhibits selectivity for class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) .
Comparison with Similar Compounds
Martinostat is compared with other histone deacetylase inhibitors such as vorinostat, entinostat, and crebinostat . These compounds share similar mechanisms of action but differ in their selectivity and potency against various histone deacetylase isoforms. This compound is unique in its high selectivity for class I histone deacetylases and its use in positron emission tomography imaging .
Similar Compounds
Vorinostat: A histone deacetylase inhibitor used in cancer treatment.
Entinostat: Another histone deacetylase inhibitor with applications in cancer therapy.
Crebinostat: A histone deacetylase inhibitor with potential therapeutic applications in various diseases.
Properties
CAS No. |
1629052-58-9 |
---|---|
Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+ |
InChI Key |
WNIDBXBLQFPAJA-VOTSOKGWSA-N |
Isomeric SMILES |
CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.